![molecular formula C15H14FNO5S B497889 Acide 2-{[(3-éthoxy-4-fluorophényl)sulfonyl]amino}benzoïque CAS No. 927637-19-2](/img/structure/B497889.png)

Acide 2-{[(3-éthoxy-4-fluorophényl)sulfonyl]amino}benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

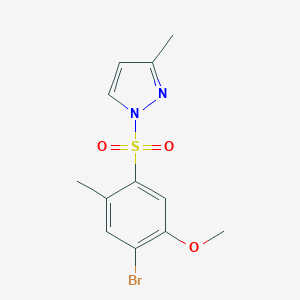

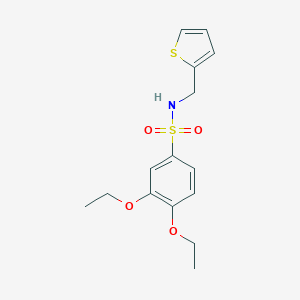

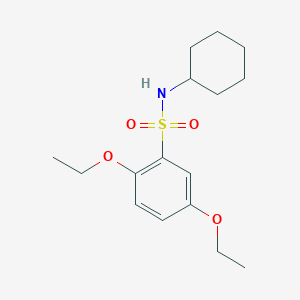

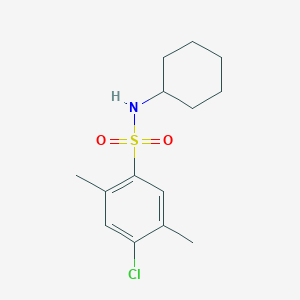

“2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H14FNO5S . It is a derivative of benzoic acid, which is characterized by the presence of an ethoxy group, a fluorophenyl group, and a sulfonyl group attached to the amino group .

Molecular Structure Analysis

The molecular structure of “2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid” can be deduced from its molecular formula, C15H14FNO5S. It consists of a benzoic acid core, with an amino group substituted at the 2-position. This amino group is further substituted with a sulfonyl group, which is attached to a 3-ethoxy-4-fluorophenyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.34 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not provided in the retrieved sources .Mécanisme D'action

EFSA inhibits the activity of carbonic anhydrase by binding to its active site, which results in the reduction of carbon dioxide hydration and the subsequent reduction of bicarbonate ion production. EFSA has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, EFSA has anti-inflammatory effects by reducing the production of inflammatory cytokines.

Biochemical and Physiological Effects:

The biochemical and physiological effects of EFSA have been extensively studied. EFSA has been shown to reduce the growth of tumor cells, induce cell cycle arrest, and promote apoptosis. EFSA also has anti-inflammatory effects by reducing the production of inflammatory cytokines. Moreover, EFSA has been shown to reduce the production of reactive oxygen species and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

EFSA has several advantages for lab experiments, including its high purity and stability, its ability to inhibit carbonic anhydrase activity, and its anti-inflammatory effects. However, EFSA also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Orientations Futures

There are several future directions for the study of EFSA. One direction is to develop more potent and selective inhibitors of carbonic anhydrase based on the structure-activity relationship of EFSA. Another direction is to study the potential use of EFSA in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of EFSA and to evaluate its potential toxicity in vivo.

Conclusion:

In conclusion, EFSA is a sulfonamide derivative that has been widely used in scientific research for its various applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, there are several future directions for the study of EFSA, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential use in the treatment of inflammatory diseases and cancer.

Méthodes De Synthèse

EFSA can be synthesized using various methods, but the most commonly used method is the reaction of 3-ethoxy-4-fluoroaniline with benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield EFSA. The synthesis method has been optimized to obtain high yields and purity of EFSA.

Applications De Recherche Scientifique

Chimie des glucides

Le composé a été utilisé en chimie des glucides comme groupe protecteur pour les groupes hydroxyle. Sa conception et sa synthèse ont été spécifiquement adaptées à cette application, offrant un moyen de protéger les fonctionnalités hydroxyle sensibles au cours de séquences de synthèse complexes .

Synthèse de glycoconjugués

Il sert de groupe protecteur sensible aux bases dans la synthèse de glycoconjugués. Ceci est particulièrement important dans la synthèse de molécules à plusieurs groupes hydroxyle, où la régiosélectivité peut être un défi. Le composé permet des étapes de protection et de déprotection sélectives .

Synthèse en phase solide

Ce composé a trouvé une application dans les méthodologies de synthèse en phase solide. En protégeant les groupes hydroxyle, il simplifie le processus de purification, car une purification approfondie n'est pas nécessaire avant que le composé cible final ne soit clivé de la résine .

Synthèse de blocs de construction

Dans la synthèse de molécules complexes, telles que le galabioside de 6-aminohexyle, ce composé est utilisé pour protéger le 4-OH non réactif dans un bloc de construction du galactose, démontrant son utilité dans la préparation d'architectures moléculaires complexes .

Stratégies de groupe protecteur orthogonales

Le composé contribue aux stratégies de groupe protecteur orthogonales, qui sont cruciales pour la modification sélective des molécules contenant plusieurs groupes fonctionnels. Cela permet un meilleur contrôle et une meilleure efficacité en chimie synthétique .

Synthèse peptidique

Bien que non mentionné directement pour les peptides, les stratégies de groupe protecteur connexes utilisées en chimie des glucides peuvent être extrapolées à la synthèse peptidique. Des groupes protecteurs similaires à ce composé sont souvent utilisés pour protéger les chaînes latérales des acides aminés pendant l'assemblage des peptides .

Propriétés

IUPAC Name |

2-[(3-ethoxy-4-fluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIRFYYZRJSZPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497815.png)

![4-Chloro-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B497816.png)

![2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B497822.png)

![methyl 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-naphthyl ether](/img/structure/B497826.png)